3,4-dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3OS/c19-14-5-4-12(9-15(14)20)17(24)21-13-3-1-2-11(8-13)16-10-23-6-7-25-18(23)22-16/h1-10H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJGXHGHEILKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core. This can be achieved by cyclization of a suitable precursor, such as ethyl 2-chloro-3-oxobutanoate, with a thioamide under reflux conditions in a solvent like 1,4-dioxane . The resulting imidazo[2,1-b]thiazole intermediate is then coupled with a 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the final product .
Chemical Reactions Analysis
3,4-dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry
3,4-Dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows it to act as a building block for developing new chemical entities.
Synthetic Routes :
- The compound can be synthesized through cyclization reactions involving thioamides and chloroacetates under reflux conditions in solvents like dioxane.
Biological Applications
The compound exhibits significant biological activities, making it a candidate for therapeutic development:
- Anticancer Activity : It has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division, which suggests potential use in cancer therapies .
- Antimicrobial Properties : Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit antimicrobial effects against various pathogens, including Mycobacterium tuberculosis. In vitro studies have demonstrated promising IC values for related compounds .
Medical Applications
Due to its anticancer properties and ability to interact with molecular targets like DNA, this compound is being investigated for its potential in cancer treatment. Studies have reported varying degrees of efficacy against different cancer cell lines.
Case Study 1: Antimycobacterial Activity
A study evaluated the activity of various imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis. The most active compound displayed an IC of 7.05 mM with no acute cellular toxicity observed in lung fibroblast cell lines. This highlights the potential of similar compounds like this compound in treating tuberculosis .
Case Study 2: Anticancer Properties
In a separate investigation into anticancer agents, the compound was tested against several cancer cell lines. Preliminary results indicated that it effectively inhibited cell growth at micromolar concentrations by disrupting DNA replication processes through topoisomerase II inhibition .
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. It has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . This interaction leads to the formation of DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . Additionally, the compound may interact with other protein kinases and signaling pathways, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of 3,4-dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide and its analogs:
Structure-Activity Relationship (SAR) Insights
Core Scaffold :
- The imidazo[2,1-b]thiazole moiety is a critical pharmacophore for antiviral activity, as demonstrated by coumarin derivatives inhibiting Parvovirus B19 replication . Replacement with simpler thiazoles (e.g., 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide) reduces structural complexity and may diminish potency .
Substituent Effects: Chlorine Positioning: The 3,4-dichloro configuration on the benzamide ring likely enhances hydrophobic interactions with target proteins compared to 2,4-dichloro or single-halogen analogs . Piperazinylmethyl Group: SRT1460’s trimethoxy and piperazine substituents increase molecular weight (507.6 vs. Trifluoromethyl Group: The CF₃ group in ’s compound may improve metabolic stability and binding affinity due to its electron-withdrawing properties .
Biological Activity
3,4-Dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H11Cl2N3O2S2
- Molecular Weight : 424.32 g/mol
- CAS Number : 667910-79-4
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity against various cancer cell lines. The compound's mechanism of action often involves inhibition of key signaling pathways associated with cell proliferation and survival.
Anticancer Activity
The compound has shown promising results in several studies:
-
Cytotoxicity Studies :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects on multiple cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells. The IC50 values for these cell lines were reported to be less than that of the standard drug doxorubicin, indicating superior efficacy in some cases .
-
Mechanism of Action :
- The biological activity is attributed to the compound's ability to interact with cellular proteins involved in growth signaling pathways. For instance, it has been shown to inhibit Bcl-2 family proteins, which play a crucial role in regulating apoptosis . Molecular docking studies suggest that the compound binds effectively to these proteins through hydrophobic interactions and hydrogen bonding .
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activity
| Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |
|---|---|---|---|
| HT29 | < 1.98 | Inhibition of Bcl-2 | |
| Jurkat | < 1.61 | Apoptosis induction | |
| A431 | < 2.00 | Targeting growth signaling |
Case Studies
Several studies have highlighted the effectiveness of this compound as a therapeutic agent:
- Study 1 : A comparative study involving various thiazole derivatives demonstrated that this compound exhibited superior antiproliferative effects against HT29 cells compared to other derivatives tested. The study emphasized the importance of structural modifications in enhancing biological activity .
- Study 2 : Molecular dynamics simulations indicated that the compound interacts with Bcl-2 through a combination of hydrophobic contacts and hydrogen bonds, suggesting a specific binding mode that could be exploited for drug design.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
